



# Spectroscopic data (NMR, IR, MS) of "2-Methoxypent-4-enoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methoxypent-4-enoic acid

Cat. No.: B15298259

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A comprehensive analysis of the spectroscopic characteristics of "2-Methoxypent-4-enoic acid" is presented in this technical guide. The document provides predicted spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development. Accompanying the data are detailed, generalized experimental protocols for acquiring such spectra, alongside a visual workflow of the spectroscopic analysis process.

### **Predicted Spectroscopic Data**

The following tables summarize the anticipated spectroscopic data for **2-Methoxypent-4-enoic acid** based on its chemical structure. These predictions are derived from established principles of NMR, IR, and MS.

Table 1: Predicted 1H NMR Data (Solvent: CDCl3,

Reference: TMS)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~5.7-5.9	Multiplet	1H	H-4
~5.1-5.3	Multiplet	2H	H-5
~3.8-4.0	Triplet	1H	H-2
~3.4	Singlet	3H	-ОСНЗ
~2.4-2.6	Multiplet	2H	H-3

Table 2: Predicted 13C NMR Data (Solvent: CDCl3,

**Reference: TMS)** 

Chemical Shift (δ, ppm)	Carbon Assignment
~175-180	C-1 (-COOH)
~132-135	C-4
~118-120	C-5
~80-85	C-2
~55-60	-OCH3
~35-40	C-3

**Table 3: Predicted IR Spectroscopy Data** 



Wavenumber (cm-1)	Functional Group
2500-3300 (broad)	O-H stretch (Carboxylic Acid)
2950-3000	C-H stretch (sp3)
3010-3100	C-H stretch (sp2)
~1710	C=O stretch (Carboxylic Acid)
~1640	C=C stretch (Alkene)
1000-1300	C-O stretch

**Table 4: Predicted Mass Spectrometry Data (Electron** 

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m/z	Proposed Fragment
130	[M]+ (Molecular Ion)
115	[M - CH3]+
85	[M - COOH]+
71	[M - COOCH3]+
59	[COOCH3]+

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

 Sample Preparation: Dissolve approximately 5-10 mg of 2-Methoxypent-4-enoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).



- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1H and 13C NMR spectra on a 300-500 MHz NMR spectrometer. For 1H NMR, a standard pulse sequence is used. For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the 1H NMR spectrum to determine proton ratios.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
   Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm-1.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

#### **Mass Spectrometry (MS)**

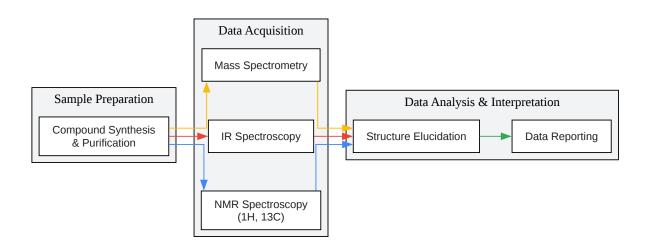
- Sample Preparation: For a volatile compound like 2-Methoxypent-4-enoic acid, gas
  chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable
  method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane
  or diethyl ether).
- Data Acquisition: Inject the sample into the GC, where it is vaporized and separated on a
  capillary column. The separated components then enter the mass spectrometer. In the ion
  source, molecules are bombarded with high-energy electrons (typically 70 eV) to induce
  ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio
  (m/z) in the mass analyzer.



Data Processing: The mass spectrum is a plot of relative ion abundance versus m/z. The
molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the
structure of the molecule.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxypent-4-enoic acid**.



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